REACTION_CXSMILES
|
[Br:1][C:2]1[CH:6]=[CH:5][O:4][CH:3]=1.C1[CH2:11][O:10]CC1.C([N-]C(C)C)(C)C.[Li+].Cl.[OH2:21]>>[Br:1][C:2]1[CH:6]=[CH:5][O:4][C:3]=1[C:11]([OH:10])=[O:21] |f:2.3|
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Name
|
|
Quantity
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51 g
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Type
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reactant
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Smiles
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BrC1=COC=C1
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Name
|
|
Quantity
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250 mL
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Type
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reactant
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Smiles
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C1CCOC1
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Name
|
|
Quantity
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191 mL
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Type
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reactant
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Smiles
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C(C)(C)[N-]C(C)C.[Li+]
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Name
|
|
Quantity
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380 mL
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Type
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reactant
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Smiles
|
Cl
|
Name
|
|
Quantity
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50 mL
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Type
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reactant
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Smiles
|
O
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Control Type
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UNSPECIFIED
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Setpoint
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-70 °C
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Type
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CUSTOM
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Details
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The mixture was stirred for 1 hour at −70° C
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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ADDITION
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Details
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Solid carbondioxide (100.3 g; 2.28 mol) was added
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Type
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STIRRING
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Details
|
the mixture was stirred until the carbondioxide
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Type
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CUSTOM
|
Details
|
The tetrahydrofuran was evaporated
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Type
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EXTRACTION
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Details
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The mixture was extracted with diethylether (3×100 ml)
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Type
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EXTRACTION
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Details
|
The combined ether phase was extracted with aqueous sodium hydroxide (3×100 ml; 2M)
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Type
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TEMPERATURE
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Details
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The aqueous phase was cooled on ice
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Type
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EXTRACTION
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Details
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The mixture was extracted with ether (3×100 ml)
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Type
|
CUSTOM
|
Details
|
The combined ether phase was evaporated
|
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |